4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid

Vue d'ensemble

Description

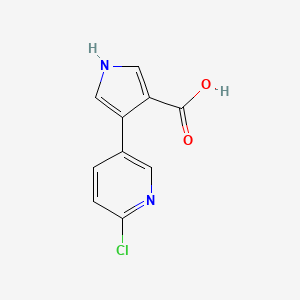

4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid is a heterocyclic organic compound that features a pyrrole ring substituted with a carboxylic acid group and a pyridine ring substituted with a chlorine atom

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiacloprid, a neonicotinoid, are known to interact with the nicotinic acetylcholine receptors .

Mode of Action

Similar compounds like thiacloprid disrupt the insect’s nervous system by stimulating nicotinic acetylcholine receptors .

Biochemical Pathways

It can be inferred from similar compounds that the stimulation of nicotinic acetylcholine receptors could lead to an overstimulation of the nervous system, causing paralysis and death in insects .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may cause overstimulation of the nervous system, leading to paralysis and death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a boronic acid derivative of the pyridine with a halogenated pyrrole.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of esters or amides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

While there is no direct information about the applications of "4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid," the search results provide information on related compounds and their applications, which can give insight into the potential uses of the query compound.

Pyrrole Derivatives as Pharmaceutical Products

Pyrrole compounds with a substituted sulfonyl group at the 1-position are useful as acid secretion inhibitors, also known as proton pump inhibitors. They can also be therapeutic drugs for neoplastic diseases or autoimmune diseases .

Pyrrole-2-carboxamides as MmpL3 Inhibitors

Pyrrole-2-carboxamides have exhibited potent anti-TB activity with low cytotoxicity. Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity .

Sulfonylpyrrole Compounds

A production method of a pyrrole compound useful as a pharmaceutical product, particularly an acid secretion inhibitor, and a production method of an intermediate used for this method have been described .

Substituted Pyrrole Derivatives

Substituted pyrrole derivatives have been used for treating conditions and disorders like Ankylosing Spondylitis, Colitis ulcerative, Crohn's disease, Inflammatory bowel disease, Sepsis syndrome, Systemic Inflammatory Response Syndrome, and Toxic shock syndrome .

Other Pyrrole Applications

Other applications of pyrrole derivatives include:

Comparaison Avec Des Composés Similaires

Similar Compounds

6-chloropyridin-3-ylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrrole ring.

4-(6-fluoropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid: Similar structure with a fluorine atom instead of chlorine.

3-pyridinylboronic acid: Contains a boronic acid group and lacks the pyrrole ring.

Uniqueness

4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid is unique due to the presence of both a pyrrole ring and a chlorinated pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Activité Biologique

4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including a chloropyridinyl group and a carboxylic acid moiety, facilitate interactions with various biological targets, making it an interesting subject of study.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The chloropyridinyl group may modulate enzymatic activity or receptor binding, while the pyrrole ring can participate in various biochemical reactions. This dual functionality suggests that the compound could have diverse pharmacological effects, including antimicrobial and anticancer properties.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics.

- Anticancer Properties : Similar pyrrole derivatives have been evaluated for their anticancer effects, with some showing promising results against various cancer cell lines. The mechanism often involves the inhibition of tumor growth or induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. For instance, variations in the substituents on the pyrrole ring or the chloropyridinyl group may enhance or diminish its biological activity. Comparative studies with similar compounds reveal that halogen substitutions (e.g., bromine or fluorine) can significantly affect potency and selectivity towards specific biological targets .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-(6-Bromopyridin-3-yl)-1H-pyrrole-3-carboxylic acid | Structure | Moderate Anticancer |

| 4-(6-Fluoropyridin-3-yl)-1H-pyrrole-3-carboxylic acid | Structure | Enhanced Antimicrobial |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, including those similar to this compound:

- Antiviral Activity : A study demonstrated that pyrrole scaffolds could serve as effective inhibitors of hepatitis B virus capsid assembly. Compounds with similar structures showed significant binding affinity to viral proteins, suggesting potential therapeutic applications in antiviral drug development .

- Antitumor Activity : In vivo studies on related pyrrole compounds indicated moderate tumor growth inhibition in xenograft models. These findings highlight the need for further optimization to enhance efficacy against specific cancer types while minimizing toxicity to normal tissues .

Propriétés

IUPAC Name |

4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-2-1-6(3-13-9)7-4-12-5-8(7)10(14)15/h1-5,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHPHZAKBICZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CNC=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.